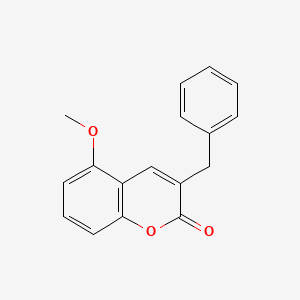

3-Benzyl-5-methoxychromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-benzyl-5-methoxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-19-15-8-5-9-16-14(15)11-13(17(18)20-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |

InChI Key |

XJSXZFXFKVCTQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C(=O)O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Benzyl-5-methoxychromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Benzyl-5-methoxychromen-2-one. These predictions are based on the analysis of similar coumarin structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 | t, J ≈ 8.0 Hz | 1H | H-7 |

| ~7.30 - 7.15 | m | 5H | Phenyl-H |

| ~6.90 | d, J ≈ 8.0 Hz | 1H | H-6 |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-8 |

| ~3.90 | s | 3H | OCH₃ |

| ~3.80 | s | 2H | CH₂ |

| ~7.80 | s | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (C=O) |

| ~158 | C-5 |

| ~155 | C-8a |

| ~140 | C-4 |

| ~138 | Phenyl-C (ipso) |

| ~135 | C-7 |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~126 | Phenyl-CH |

| ~125 | C-3 |

| ~110 | C-4a |

| ~109 | C-6 |

| ~105 | C-8 |

| ~56 | OCH₃ |

| ~35 | CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (lactone) |

| ~1610, 1580, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1100 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 238 | [M - CO]⁺ |

| 175 | [M - C₇H₇]⁺ (loss of benzyl) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale to the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign all peaks in the ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O, C-O, C=C, aromatic and aliphatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole mass analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron ionization (EI) is a common ionization method for such compounds.

Sample Preparation:

-

For GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Direct Infusion: The sample can also be introduced directly into the ion source via a direct insertion probe.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Ionize the sample using a suitable method (e.g., electron ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a novel coumarin derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel coumarin.

An In-depth Technical Guide to the Physical Characteristics and Solubility of 3-Benzyl Coumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and solubility of 3-benzyl coumarins, a class of compounds with significant interest in medicinal chemistry and drug development. This document details their structural properties, spectral data, and solubility profiles, along with relevant experimental protocols.

Physical and Chemical Properties

3-Benzyl coumarins are a subclass of coumarins characterized by a benzyl group at the 3-position of the 2H-chromen-2-one core. The substitution pattern on both the coumarin ring and the benzyl moiety significantly influences their physical and chemical properties.

Melting Point and Appearance

The melting points of 3-benzyl coumarins are influenced by their molecular weight, symmetry, and intermolecular forces such as hydrogen bonding and van der Waals interactions. Generally, they are crystalline solids at room temperature.

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) |

| 3-Benzyl-7-hydroxy-4-methylcoumarin | C₁₇H₁₄O₃ | Solid | 232-234 |

| 3-(α-Acetonylbenzyl)-4-hydroxycoumarin (Warfarin) | C₁₉H₁₆O₄ | White crystalline powder | 161.0-161.5[1] |

| 4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | C₁₇H₁₄N₂O₅ | Pale yellow powder | 192-194 |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 3-benzyl coumarins.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts are dependent on the electronic environment of the nuclei.

-

¹H NMR: The benzylic protons typically appear as a singlet around 4.0 ppm. Protons on the coumarin and benzyl aromatic rings resonate in the range of 6.5-8.0 ppm. The specific chemical shifts and coupling constants provide detailed information about the substitution patterns.

-

¹³C NMR: The carbonyl carbon (C-2) of the lactone ring is typically observed around 160 ppm. Aromatic carbons resonate between 110 and 160 ppm.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Lactone) | 1700-1750 (strong) |

| C=C (Aromatic) | 1450-1600 |

| C-O (Ether) | 1000-1300 |

| O-H (Phenolic) | 3200-3600 (broad) |

1.2.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Coumarin derivatives are known to be fluorescent. The absorption and emission maxima are dependent on the substitution and the solvent. The extended π-system of the coumarin core is responsible for their characteristic UV absorption, typically in the range of 300-400 nm.

Solubility of 3-Benzyl Coumarins

The solubility of 3-benzyl coumarins is a critical parameter for their biological applications, including drug delivery and formulation. Due to their generally aromatic and relatively nonpolar nature, their solubility varies significantly with the solvent.

Qualitative Solubility Profile

-

Aqueous Solubility: 3-Benzyl coumarins are generally poorly soluble in water. For instance, Warfarin, a related compound, is described as insoluble in water[1]. The introduction of polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility.

-

Organic Solubility: These compounds typically exhibit good solubility in a range of organic solvents.

-

High Solubility: Generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[2]. Also soluble in chlorinated solvents like chloroform and ethers[1][3].

-

Moderate to Good Solubility: Moderately to well-soluble in alcohols such as ethanol and methanol[3][4]. Also soluble in ketones like acetone[2].

-

pH-Dependent Solubility: For derivatives with acidic (e.g., phenolic hydroxyl) or basic (e.g., amino) groups, the solubility can be significantly influenced by pH. For example, 7-hydroxy-4-methylcoumarin's solubility may increase under alkaline conditions[4]. Warfarin is freely soluble in alkaline aqueous solutions[1].

-

Experimental Protocols

Synthesis of 3-Benzyl Coumarins (General Procedure)

A common method for the synthesis of 3-benzyl coumarins is the Knoevenagel condensation of a substituted salicylaldehyde with a phenylacetyl derivative, followed by cyclization.

Example: Synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin

-

Reaction Setup: A mixture of 2,4-dihydroxyacetophenone and phenylacetic anhydride is taken in a round-bottom flask.

-

Base Addition: Anhydrous potassium carbonate is added as a base.

-

Heating: The reaction mixture is heated at a specific temperature (e.g., 180-200 °C) for several hours.

-

Workup: The reaction mixture is cooled and treated with a dilute acid to precipitate the crude product.

-

Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-benzyl-7-hydroxy-4-methylcoumarin.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of the 3-benzyl coumarin is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the 3-benzyl coumarin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

-

NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is prepared. The UV-Vis absorption spectrum is recorded using a spectrophotometer.

Biological Activity and Signaling Pathway

Certain 3-benzyl coumarins have been identified as potent allosteric inhibitors of MEK1, a key kinase in the RAF/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer and viral infections.

References

- 1. US4113744A - Microcrystalline 3-(alpha-acetonylbenzyl)-4-hydroxycoumarin (warfarin) and methods of making - Google Patents [patents.google.com]

- 2. 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide for Researchers

Introduction

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds of natural and synthetic origin, have emerged as privileged scaffolds in drug discovery. Their unique structural features enable them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of coumarin derivatives, with a focus on their anticancer, anticoagulant, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation and cell cycle arrest, and modulation of key signaling pathways.[2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected coumarin derivatives against various cancer cell lines.

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1a (Coumarin-artemisinin hybrid) | HepG2 (Liver) | 3.05 ± 1.60 | [3] |

| Hep3B (Liver) | 3.76 ± 1.76 | [3] | |

| A2780 (Ovarian) | 5.82 ± 2.28 | [3] | |

| OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [3] | |

| Compound 35 (Coumarin-pyrazole hybrid) | HepG2 (Liver) | 2.96 ± 0.25 | [3] |

| SMMC-7721 (Liver) | 2.08 ± 0.32 | [3] | |

| U87 (Glioblastoma) | 3.85 ± 0.41 | [3] | |

| H1299 (Lung) | 5.36 ± 0.60 | [3] | |

| Compound 44a (1-thiazolyl-5-coumarin-3-yl-pyrazole derivative) | HepG2 (Liver) | 3.74 ± 0.02 | [3] |

| Compound 44b (1-thiazolyl-5-coumarin-3-yl-pyrazole derivative) | MCF-7 (Breast) | 4.03 ± 0.02 | [3] |

| Compound 44c (1-thiazolyl-5-coumarin-3-yl-pyrazole derivative) | HepG2 (Liver) | 3.06 ± 0.01 | [3] |

| MCF-7 (Breast) | 4.42 ± 0.02 | [3] | |

| Compound 5d (3-(coumarin-3-yl)-acrolein hybrid) | A549 (Lung) | 4.23 ± 0.15 | [4] |

| KB (Oral) | 0.70 ± 0.05 | [4] | |

| Hela (Cervical) | 1.25 ± 0.11 | [4] | |

| MCF-7 (Breast) | 2.11 ± 0.13 | [4] | |

| Compound 6e (3-(coumarin-3-yl)-acrolein hybrid) | A549 (Lung) | 14.82 ± 0.28 | [4] |

| KB (Oral) | 0.39 ± 0.07 | [4] | |

| Hela (Cervical) | 0.88 ± 0.09 | [4] | |

| MCF-7 (Breast) | 1.56 ± 0.12 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6]

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test coumarin derivatives

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test coumarin derivatives in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible in the cells.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Coumarins

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.

Anticoagulant Activity

Certain coumarin derivatives, particularly 4-hydroxycoumarins, are well-known for their anticoagulant properties.[10] They function as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent clotting factors.

Quantitative Anticoagulant Activity Data

The anticoagulant activity of coumarin derivatives is often assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor. An increased PT indicates a longer clotting time and thus higher anticoagulant activity.

| Coumarin Derivative | Dose | Prothrombin Time (seconds) | Reference |

| Warfarin (Reference) | 1 mg/kg | 14.60 | [11] |

| Compound 3 (6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile) | 20 mg/kg | 20.80 | [11] |

| Compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile) | 20 mg/kg | 21.30 | [11] |

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.[12]

Materials:

-

Citrated plasma sample

-

Prothrombin time reagent (containing thromboplastin and calcium chloride)

-

Coagulometer or water bath and stopwatch

-

Control plasma with known PT values

Procedure:

-

Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample to separate the plasma.

-

Assay Performance: a. Pre-warm the PT reagent and the plasma sample to 37°C. b. Pipette the plasma into a test tube. c. Add the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch. d. Record the time taken for a fibrin clot to form.

-

Data Analysis: The prothrombin time is reported in seconds. The results are often expressed as an International Normalized Ratio (INR) for standardized reporting.

Antimicrobial Activity

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][14] Their mechanisms of action often involve the disruption of cell membranes and inhibition of essential cellular processes.[15]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of coumarin derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Coumarin Derivative | Microorganism | MIC (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 | [16] |

| Staphylococcus aureus | 125 | [16] | |

| Compound 55e-f (amido-coumarins) | Gram-negative and Gram-positive bacteria, Fungi | 50 to >200 | [17] |

| Compound 57f (amido-coumarin with piperidinyl ring) | Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli, Staphylococcus aureus | 6.25 - 25 | [17] |

| Compound 55l, 57b, 57c, 57f | Candida albicans, Aspergillus fumigatus | 6.25 - 25 | [17] |

| Coumarin-1,2,3-triazole hybrids | Enterococcus faecalis | 12.5 - 50 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[2][13]

Materials:

-

96-well microplate

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or other suitable broth

-

Test coumarin derivatives

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in broth.

-

Serial Dilution: Prepare serial two-fold dilutions of the test coumarin derivative in the broth in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

Coumarin and its derivatives possess significant anti-inflammatory properties, which are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[8][18]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of coumarin derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Coumarin Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | >100 | 0.04 | >2500 | [19] |

| Thiazoline derivative 3a | 12.5 | 0.45 | 27.78 | [19] |

| Thiazoline derivative 3b | 15.2 | 0.31 | 49.03 | [19] |

| Thiazoline derivative 5b | 18.9 | 0.62 | 30.48 | [19] |

| Thiazoline derivative 6a | 20.1 | 0.78 | 25.77 | [19] |

| Thiazolidinone compound 8b | 16.8 | 0.55 | 30.55 | [19] |

| Thiazolidinone compound 9a | 14.7 | 0.48 | 30.63 | [19] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The COX inhibition assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test coumarin derivatives

-

Positive control inhibitor (e.g., celecoxib)

-

Detection system (e.g., ELISA for prostaglandin E2)

Procedure:

-

Enzyme Reaction: In a suitable reaction vessel, combine the COX enzyme, reaction buffer, and the test coumarin derivative at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a specific period at 37°C.

-

Termination of Reaction: Stop the reaction by adding a suitable reagent.

-

Quantification of Prostaglandin: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition by Coumarins

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[21] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of inflammatory genes. Coumarin derivatives can inhibit this pathway.[14][21]

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel coumarin derivatives with enhanced biological activity follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for the development of bioactive coumarin derivatives.

Coumarin and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, anticoagulant, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. This technical guide provides a foundational resource for scientists and researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying molecular mechanisms. Further exploration and development of novel coumarin-based scaffolds hold significant promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 21. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Coumarins: A Technical Guide to Their Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone secondary metabolites, are ubiquitously distributed in the natural world, from plants and fungi to bacteria. Their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, has positioned them as a focal point in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery and isolation of coumarins from natural sources. It delves into the historical context of their discovery, details their prevalence in various natural matrices, and presents a comparative analysis of traditional and modern extraction and isolation techniques. Detailed experimental protocols for key methodologies are provided, alongside quantitative data on yields and purity to aid in the selection of optimal procedures. Furthermore, this guide elucidates the molecular mechanisms underlying the biological activities of coumarins through diagrammatic representations of key signaling pathways, offering a valuable resource for researchers and professionals engaged in the exploration and utilization of these versatile natural compounds.

Introduction: A Historical Perspective on Coumarins

The journey of coumarins began in 1820 when A. Vogel first isolated a fragrant, crystalline substance from tonka beans (Dipteryx odorata), which he initially misidentified as benzoic acid.[1] Almost simultaneously, French pharmacist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound and named it "coumarine," derived from "coumarou," the French term for the tonka bean.[1] The correct identification and distinction from benzoic acid were later confirmed by French pharmacist A. Guillemette in 1835.[1] A significant milestone in coumarin chemistry was achieved in 1868 when English chemist Sir William Henry Perkin accomplished the first chemical synthesis of coumarin, a reaction now famously known as the Perkin reaction.[1]

This initial discovery paved the way for the identification of over 1,300 different coumarins from a vast array of natural sources.[2] These compounds are characterized by a 2H-1-benzopyran-2-one nucleus and are classified into several subclasses based on their structural features, including simple coumarins, furanocoumarins, pyranocoumarins, and biscoumarins. Their diverse biological activities have been the subject of extensive research, leading to the development of important pharmaceuticals, most notably the anticoagulant drug warfarin, a synthetic derivative of dicoumarol, a naturally occurring coumarin first identified in spoiled sweet clover.

Natural Sources of Coumarins

Coumarins are widespread throughout the plant kingdom, found in various parts such as roots, stems, leaves, flowers, fruits, and seeds.[3] They are also produced by fungi and bacteria.[4] The concentration and specific type of coumarin can vary significantly depending on the species, plant part, and even environmental conditions.

Plant Sources

Several plant families are particularly rich in coumarins, including:

-

Apiaceae (Umbelliferae): This family is a prominent source of various coumarins, including furanocoumarins like psoralen and angelicin. Genera such as Angelica, Heracleum, and Pastinaca are well-known for their coumarin content.

-

Rutaceae: Many citrus fruits and other plants in this family contain coumarins. For example, bergamottin is found in bergamot oil.

-

Fabaceae (Leguminosae): The historical source of coumarin, the tonka bean (Dipteryx odorata), belongs to this family. Sweet clover (Melilotus species) is another notable source, particularly of melilotoside, which can be converted to dicoumarol upon spoilage.

-

Asteraceae (Compositae): Species within this family, such as chamomile and yarrow, are known to contain coumarins like herniarin and umbelliferone.

-

Lauraceae: Cinnamon is a well-known source of coumarin, with significant variations in concentration among different species. Cassia cinnamon (Cinnamomum cassia) generally has much higher levels of coumarin compared to Ceylon cinnamon (Cinnamomum verum).

Fungal and Bacterial Sources

Coumarins are not exclusive to the plant kingdom. Certain fungi and bacteria are also capable of synthesizing these compounds. For instance, some species of Aspergillus and Streptomyces are known to produce coumarin derivatives, some of which exhibit potent antibiotic properties.

Data Presentation: Quantitative Analysis of Coumarin Content and Extraction Yields

The selection of an appropriate natural source and extraction method is critical for obtaining a high yield and purity of coumarins. The following tables summarize quantitative data from various studies, providing a comparative overview of coumarin content in different plant materials and the efficiency of various extraction techniques.

Table 1: Coumarin Content in Various Cinnamon Species

| Cinnamon Species | Plant Part | Coumarin Content (mg/g) | Reference |

| Cinnamomum verum (Ceylon) | Bark | 0.005 - 0.090 | [5] |

| Cinnamomum cassia (Chinese) | Bark | 1.74 - 7.67 | [5] |

| Cinnamomum burmannii (Indonesian) | Bark | 2.14 - 9.30 | [5] |

| Cinnamomum loureiroi (Saigon) | Bark | 1.06 - 6.97 | [5] |

Table 2: Comparison of Extraction Methods for Coumarins from Melilotus officinalis

| Extraction Method | Solvent | Extraction Time | Coumarin Yield (mg/100g) | Reference |

| Maceration | 96% Ethanol | 24 hours | 316.37 | [1] |

| Soxhlet Extraction | Hexane | 8 hours | 8.9 | [1] |

| Supercritical CO₂ Extraction | CO₂ | 2 hours | Not Detected | [1] |

Table 3: Yield of Furanocoumarins from Angelica archangelica using Different Extraction Methods

| Extraction Method | Solvent | Furanocoumarin Yield (mg/g) | Reference |

| Maceration | 70% Methanol | 1.5 - 2.5 | [2] |

| Ultrasound-Assisted Extraction | 70% Methanol | 2.5 - 3.5 | [2] |

| Microwave-Assisted Extraction | 70% Methanol | 3.0 - 4.0 | [2] |

Experimental Protocols: A Step-by-Step Guide to Coumarin Isolation

The isolation of coumarins from natural sources involves a series of steps, including pre-extraction preparation, extraction, and purification. The choice of methodology depends on the chemical nature of the target coumarin, the plant matrix, and the desired scale of isolation.

Pre-Extraction Preparation

-

Plant Material Collection and Identification: Properly identify and collect the desired plant material. The part of the plant (e.g., roots, leaves, seeds) should be chosen based on known coumarin localization.

-

Drying and Grinding: Air-dry or oven-dry the plant material at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. Once dried, grind the material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

-

Maceration:

-

Place the powdered plant material in a sealed container with a suitable solvent (e.g., ethanol, methanol, chloroform).

-

Allow the mixture to stand at room temperature for a period of 3 to 7 days with occasional agitation.

-

Filter the mixture and collect the extract. The process can be repeated with fresh solvent to ensure complete extraction.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble made of filter paper.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent.

-

Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.

-

Once the level of the liquid in the thimble rises to the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distillation flask.

-

This cycle is repeated multiple times, allowing for a continuous extraction process.

-

After extraction, concentrate the solvent in the distillation flask.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Mix the powdered plant material with a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic waves (typically 20-100 kHz) for a specified period (e.g., 15-60 minutes). The cavitation effect of ultrasound disrupts cell walls, enhancing solvent penetration and extraction efficiency.

-

Filter the mixture and concentrate the extract.

-

-

Microwave-Assisted Extraction (MAE):

-

Place the powdered plant material and solvent in a microwave-transparent vessel.

-

Seal the vessel and place it in a microwave extractor.

-

Apply microwave radiation for a short period (e.g., 1-15 minutes). The microwave energy heats the solvent and the plant material, leading to rapid cell lysis and release of compounds.

-

After cooling, filter the mixture and concentrate the extract.

-

-

Supercritical Fluid Extraction (SFE):

-

Pack the powdered plant material into an extraction vessel.

-

Pump a supercritical fluid, most commonly carbon dioxide (CO₂), through the vessel. The temperature and pressure are maintained above the critical point of the fluid.

-

The supercritical fluid with the dissolved coumarins then flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the coumarins to precipitate.

-

The CO₂ can be recycled, making this a green extraction method.

-

Purification Techniques

-

Column Chromatography:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel or alumina) in the chosen mobile phase (a non-polar solvent or a mixture of solvents). Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the packed column.

-

Elution: Pass the mobile phase through the column. The different components of the extract will travel down the column at different rates depending on their affinity for the stationary and mobile phases.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired coumarin.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the isolated coumarin.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18 for reverse-phase) and a mobile phase system (e.g., a gradient of acetonitrile and water).

-

Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it to remove any particulate matter.

-

Injection and Separation: Inject a larger volume of the sample onto the preparative HPLC system. The components are separated based on their interaction with the stationary phase.

-

Fraction Collection: Use a fraction collector to automatically collect the peaks corresponding to the target coumarins as they elute from the column.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the highly purified coumarin.

-

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Coumarin Isolation

Caption: General experimental workflow for the isolation of coumarins from natural sources.

Signaling Pathways Modulated by Coumarins

Coumarins exert their diverse pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key mechanisms of action for their anticancer and anti-inflammatory properties.

Caption: Anticancer mechanisms of coumarins involving PI3K/Akt/mTOR inhibition and apoptosis induction.

Caption: Anti-inflammatory mechanism of coumarins via inhibition of the NF-κB signaling pathway.

Caption: Mechanism of anticoagulant action of 4-hydroxycoumarin derivatives by inhibiting the Vitamin K cycle.

Conclusion

The discovery and isolation of coumarins from natural sources represent a classic yet continually evolving field of scientific inquiry. From their initial identification in the 19th century to the application of modern, sophisticated extraction and purification technologies, the journey to unlock the potential of these compounds has been remarkable. This guide has provided a comprehensive overview of the key aspects of this process, from identifying rich natural sources to implementing detailed experimental protocols for their isolation. The quantitative data presented offers a valuable tool for comparing the efficacy of different approaches, while the signaling pathway diagrams provide a deeper understanding of their biological significance. As research continues to uncover the vast therapeutic potential of coumarins, the methodologies and knowledge presented herein will serve as a foundational resource for scientists and professionals dedicated to harnessing the power of these remarkable natural products for the advancement of medicine and human health.

References

- 1. bpasjournals.com [bpasjournals.com]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Pathways to 3-Benzyl-5-methoxychromen-2-one: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic routes for the preparation of 3-Benzyl-5-methoxychromen-2-one, a coumarin derivative of interest to researchers in drug discovery and development. The document outlines several established synthetic methodologies, including the Perkin-Oglialoro Condensation, Knoevenagel Condensation, and Wittig Reaction. Each method is presented with a detailed experimental protocol, alongside tables summarizing key quantitative data for easy comparison of reaction efficiencies.

Introduction

This compound is a substituted coumarin, a class of compounds widely recognized for their diverse pharmacological activities. The synthesis of this specific derivative is of interest for the exploration of new therapeutic agents. This document details three primary synthetic strategies, each commencing from the readily available precursor, 2-hydroxy-5-methoxybenzaldehyde. The selection of a particular route may be guided by factors such as reagent availability, desired yield, and scalability.

Key Starting Material: 2-Hydroxy-5-methoxybenzaldehyde

The common starting material for the described synthetic routes is 2-hydroxy-5-methoxybenzaldehyde. This compound can be synthesized via the Reimer-Tiemann reaction from 4-methoxyphenol with a reported yield of 79%.[1] It is also commercially available from various chemical suppliers.

Synthetic Route 1: Perkin-Oglialoro Condensation

The Perkin-Oglialoro condensation provides a direct approach to 3-benzylcoumarins through the reaction of a salicylaldehyde derivative with phenylacetic anhydride in the presence of a weak base, such as triethylamine or sodium acetate. This method involves the in-situ formation of an intermediate which then cyclizes to the coumarin core.

Experimental Protocol:

A mixture of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and anhydrous triethylamine (1.5 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) is heated at 140-160 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure this compound.

dot

Caption: Perkin-Oglialoro condensation pathway.

Synthetic Route 2: Knoevenagel Condensation

The Knoevenagel condensation offers an alternative route, typically involving the reaction of an active methylene compound, such as benzyl cyanide, with 2-hydroxy-5-methoxybenzaldehyde. The resulting intermediate undergoes subsequent cyclization and hydrolysis to yield the target coumarin.

Experimental Protocol:

To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and benzyl cyanide (1.1 eq) in ethanol, a catalytic amount of a base like piperidine or sodium ethoxide is added. The mixture is refluxed for 3-5 hours. After cooling, the reaction mixture is acidified with dilute hydrochloric acid, leading to the precipitation of the product. The solid is filtered, washed with water, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

dot

Caption: Knoevenagel condensation pathway.

Synthetic Route 3: Wittig Reaction

The Wittig reaction provides a versatile method for the formation of the C3-C4 double bond in the coumarin ring. This route involves the preparation of a phosphonium ylide from benzyltriphenylphosphonium chloride, which then reacts with a derivative of 2-hydroxy-5-methoxybenzaldehyde where the phenolic hydroxyl is protected.

Experimental Protocol:

Step 1: Preparation of Benzyltriphenylphosphonium ylide. Benzyltriphenylphosphonium chloride is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to generate the corresponding ylide.

Step 2: Protection of 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is protected, for example, as a methoxymethyl (MOM) ether, to prevent its interference in the Wittig reaction.

Step 3: Wittig Reaction and Deprotection. The protected aldehyde is then reacted with the freshly prepared benzyltriphenylphosphonium ylide at room temperature. The resulting intermediate is then subjected to acidic workup to facilitate both the cyclization to the coumarin ring and the deprotection of the hydroxyl group, yielding this compound.

dot

Caption: Wittig reaction workflow.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |

| Perkin-Oglialoro Condensation | 2-hydroxy-5-methoxybenzaldehyde, Phenylacetic anhydride, Triethylamine | DMF | 140-160 | 4-6 | 60-75 |

| Knoevenagel Condensation | 2-hydroxy-5-methoxybenzaldehyde, Benzyl cyanide, Piperidine | Ethanol | Reflux | 3-5 | 55-70 |

| Wittig Reaction | Protected 2-hydroxy-5-methoxybenzaldehyde, Benzyltriphenylphosphonium ylide | THF | Room Temp. | 2-4 | 50-65 (overall) |

Note: Yields are indicative and can vary based on the specific reaction conditions and purity of reagents.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic methodologies. The choice of the most suitable route will depend on the specific requirements of the research, including scale, available instrumentation, and cost-effectiveness of the reagents. The provided protocols and data serve as a comprehensive guide for the synthesis of this promising coumarin derivative for further investigation in the field of medicinal chemistry.

References

Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coumarins are a significant class of benzopyrone compounds found in many plants and possess a wide range of biological activities. The 3-benzyl substituted coumarin scaffold is of particular interest in medicinal chemistry for its potential therapeutic applications. This document provides detailed laboratory protocols for the synthesis of 3-benzyl coumarins via two common and effective methods: the Wittig Reaction and the Knoevenagel Condensation. It includes step-by-step experimental procedures, data presentation for typical reactions, and a workflow visualization to guide researchers in the successful synthesis and purification of these target compounds.

Introduction

Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a pivotal class of heterocyclic compounds in drug discovery, exhibiting properties such as anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The substituent at the 3-position of the coumarin ring plays a crucial role in defining its biological function. 3-Benzyl coumarins, in particular, have been investigated for various pharmacological effects.[3][4]

The synthesis of these compounds can be achieved through several established organic reactions. The most common methods include the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and the Wittig reaction.[5] Each method offers distinct advantages regarding substrate scope, reaction conditions, and yields. This protocol focuses on two highly effective strategies: a Wittig-based approach for its high yield and specificity, and the Knoevenagel condensation for its versatility and use of readily available starting materials.[3][6]

Synthetic Protocols

Protocol 1: Wittig Reaction Approach

This method provides a convenient route to 3-benzyl coumarins through the reaction of a specifically prepared alkylated phosphorane with 2-hydroxy carbonyl compounds, followed by thermal cyclization.[3]

A. Principle

The synthesis begins with the preparation of a stable 3-benzyl phosphorane. This ylide then reacts with a salicylaldehyde derivative in a Wittig olefination to form an E-ethyl-α-benzyl cinnamate intermediate. Subsequent heating induces an intramolecular transesterification (cyclization) to yield the final 3-benzyl coumarin product.

B. Experimental Protocol

Step 1: Synthesis of Benzyltriphenylphosphonium Bromide

-

Dissolve triphenylphosphine (10 mmol) in 50 mL of dry chloroform in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Add benzyl bromide (10 mmol) dropwise to the solution at room temperature.

-

Stir the mixture for 30 minutes at room temperature, then heat to reflux for 8 hours.

-

Remove the solvent under reduced pressure to obtain the phosphonium salt as an oil.

Step 2: Preparation of the Alkylated Phosphorane Ylide

-

Dissolve the phosphonium salt from Step 1 in a mixture of water (150 mL) and benzene (100 mL).

-

Make the solution alkaline by adding 2M NaOH dropwise until a phenolphthalein indicator turns from colorless to pink.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phosphorane.

Step 3: Synthesis of E-ethyl-α-benzyl Cinnamate Intermediate

-

Dissolve the alkylated phosphorane (5 mmol) and a substituted salicylaldehyde (e.g., salicylaldehyde, 5 mmol) in 30 mL of dry benzene.

-

Reflux the reaction mixture for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Purify the resulting crude hydroxy ester intermediate by flash chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.[3]

Step 4: Thermal Cyclization to 3-Benzyl Coumarin

-

Place the purified hydroxy ester from Step 3 in a flask under a nitrogen atmosphere.

-

Heat the ester neat (without solvent) at a high temperature (typically 200-250°C) for the time specified in Table 1.

-

Cool the residue and purify by flash chromatography over silica gel (hexane-ethyl acetate, 8:2) to obtain the pure 3-benzyl coumarin.[3]

Protocol 2: Knoevenagel Condensation Approach

The Knoevenagel condensation is a classic and highly versatile method for forming C-C bonds. For coumarin synthesis, it involves the condensation of a salicylaldehyde with a compound containing an active methylene group, catalyzed by a weak base.[6][7]

A. Principle

This reaction involves the base-catalyzed condensation of a substituted salicylaldehyde with an active methylene compound, such as ethyl phenylacetate. The initial condensation product undergoes spontaneous intramolecular cyclization (lactonization) via elimination of a water molecule to form the stable coumarin ring system. Modern variations often employ microwave irradiation to reduce reaction times significantly.[7]

B. Experimental Protocol

-

In a microwave-safe vessel, mix the substituted salicylaldehyde (10 mmol), ethyl phenylacetate (11 mmol), and a catalytic amount of piperidine (0.2 mmol).

-

For a solvent-free reaction, ensure the reagents are thoroughly mixed. Alternatively, ethanol can be used as a solvent.[8]

-

Place the vessel in a microwave reactor and irradiate at a specified power and time (see Table 2 for examples). The final temperature reached is typically between 120-220°C.[7]

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add cold water or ethanol to the mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 3-benzyl coumarin.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of substituted coumarins using the described methods.

Table 1. Thermal Cyclization of Hydroxy Esters to 3-Benzyl Coumarins (Wittig Approach) [3]

| Entry | Substituent on Salicylaldehyde | Temp (°C) | Time (hr) | Yield (%) |

| 1 | H | 240-250 | 2 | 70 |

| 2 | 5-CH₃ | 240-250 | 2 | 75 |

| 3 | 5-Cl | 240-250 | 2 | 72 |

| 4 | 3-CH₃ | 240-250 | 2 | 70 |

Data adapted from Britto et al.[3]

Table 2. Knoevenagel Synthesis of 3-Substituted Coumarins under Microwave Irradiation [7]

| Entry | Active Methylene Compound | Time (min) | Power (W) | Final Temp (°C) | Yield (%) |

| 1 | Ethyl acetoacetate | 10 | 10 | 129 | 89 |

| 2 | Diethyl malonate | 1 | 20 | 90 | 94 |

| 3 | Ethyl cyanoacetate | 4 | 20 | 201 | 76 |

| 4 | Malononitrile | 5 | 40 | 220 | 85 |

Data represents general conditions for coumarin synthesis via microwave-assisted Knoevenagel condensation, adapted from Bogdal, D.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis of 3-benzyl coumarins, highlighting the key stages from starting materials to the final purified product.

Caption: General workflow for the synthesis of 3-benzyl coumarins.

References

- 1. services.kfu.edu.sa [services.kfu.edu.sa]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 8. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

Application Notes and Protocols: 3-Benzyl-5-methoxychromen-2-one as a Fluorescent Probe

Introduction

Coumarin derivatives are a well-established class of fluorophores known for their robust photophysical properties, including high fluorescence quantum yields and good photostability.[1] Their relatively small size and cell permeability make them excellent candidates for the development of fluorescent probes for bioimaging and sensing applications.[2][3] The 3-Benzyl-5-methoxychromen-2-one scaffold represents a promising core structure for a fluorescent probe, with the benzyl group at the 3-position and the methoxy group at the 5-position expected to influence its spectral properties and potential for specific interactions within biological systems. The fluorescence of coumarin can be modulated by the introduction of various substituents, with electron-donating groups often enhancing the fluorescence intensity.[4]

Anticipated Photophysical Properties

The photophysical properties of this compound are predicted based on the characteristics of analogous coumarin compounds. Coumarin dyes typically absorb light in the near-UV to blue region of the spectrum and emit fluorescence in the blue to green region.[2] The substitution pattern significantly influences these properties.

Table 1: Predicted Photophysical Data for this compound

| Property | Predicted Value | Solvent | Notes |

| Absorption Maximum (λabs) | 350 - 380 nm | Dichloromethane | Based on data for 7-alkoxy-coumarin derivatives.[4] |

| Emission Maximum (λem) | 420 - 460 nm | Dichloromethane | Typical emission range for blue-fluorescent coumarins.[2] |

| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M-1cm-1 | Dichloromethane | Representative value for coumarin derivatives. |

| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.7 | Dichloromethane | Dependent on solvent polarity and substitution. |

| Stokes Shift | 70 - 80 nm | Dichloromethane | Calculated as (λem - λabs). |

| Fluorescence Lifetime (τ) | 2 - 5 ns | Dichloromethane | Typical lifetime for small organic fluorophores. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the general synthesis of 3-benzylcoumarins.[5] The reaction involves the condensation of a substituted salicylaldehyde with a phenylacetic acid derivative.

Materials:

-

2-Hydroxy-6-methoxybenzaldehyde

-

N,N-Diethyl phenylacetamide

-

Phosphorus oxychloride (POCl3)

-

Chloroform (anhydrous)

-

Sodium carbonate (10% aqueous solution)

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a complex of N,N-diethyl phenylacetamide and phosphorus oxychloride in anhydrous chloroform. Stir the mixture at 0°C for 30 minutes.

-

Add 2-hydroxy-6-methoxybenzaldehyde to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, evaporate the chloroform under reduced pressure.

-

To the residue, add a 10% aqueous solution of sodium carbonate and warm the mixture on a water bath for 15 minutes.

-

Cool the mixture and acidify with dilute hydrochloric acid.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield this compound.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Application in Live Cell Imaging

This protocol provides a general method for using a coumarin-based fluorescent probe for intracellular imaging. This is a common application for fluorescent dyes with good cell permeability.[6][7]

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cells of interest (e.g., HeLa, HEK293) plated on glass-bottom dishes

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for blue fluorescence)

Procedure:

-

Cell Culture: Culture the cells to 70-80% confluency on glass-bottom dishes in a suitable medium supplemented with FBS.

-

Probe Preparation: Prepare a working solution of this compound in a cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM.

-

Cell Labeling:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells two to three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~365 nm, emission ~445 nm).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.[7]

-

Diagram 2: Cell Imaging Workflow

Caption: A standard workflow for labeling and imaging live cells with a fluorescent probe.

Potential Applications and Further Development

While direct applications of this compound are yet to be explored, its coumarin core suggests several potential uses:

-

General Intracellular Stain: Due to its anticipated lipophilicity, it may serve as a general stain for the cytoplasm and cellular membranes.

-

Scaffold for Targeted Probes: The benzyl and methoxy groups can be further functionalized to create targeted probes for specific organelles or biomolecules. For instance, the addition of a recognition moiety could enable the detection of specific enzymes or metal ions.[8]

-

Environmental Sensing: The fluorescence of coumarins is often sensitive to the polarity of their microenvironment, suggesting potential use as a probe for studying changes in cellular environments.

Further research is required to synthesize and characterize this compound to validate these predicted properties and explore its full potential as a fluorescent probe in biological and pharmaceutical research.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TR [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

Application Notes and Protocols: In Vitro Experimental Design Using Substituted Coumarin Compounds

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the in vitro evaluation of substituted coumarin compounds for therapeutic applications.

Introduction: Coumarins are a class of benzopyrone compounds, naturally occurring in many plants and also accessible through synthetic routes.[1][2] Their scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Substituted coumarins, in particular, have been the focus of extensive research to enhance their efficacy and specificity.[1] This document provides detailed protocols and application notes for the in vitro experimental design and evaluation of these compounds.

Application Note 1: Anticancer Activity Assessment

Substituted coumarins exhibit multifaceted anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][2] In vitro studies have confirmed the cytotoxic effects of various coumarin derivatives against a wide range of cancer cell lines, such as those from breast, colon, liver, and leukemia.[1][4]

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is widely used for screening the cytotoxic potential of chemical compounds against various cancer cell lines.[4][5]

Objective: To determine the concentration of a substituted coumarin compound that inhibits 50% of cell growth (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549)[5][6][7]

-

Substituted coumarin compounds

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted coumarin compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Data Presentation: Anticancer Activity of Substituted Coumarins

The following table summarizes the cytotoxic activity (IC50 values) of various substituted coumarin derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Coumarin-Cinnamic Acid Hybrid (4) | HL60 (Leukemia) | 8.09 | [4] |

| Coumarin-Cinnamic Acid Hybrid (8b) | HepG2 (Liver) | 13.14 | [4] |

| 4-Substituted Coumarin (65) | A2780 (Ovarian) | 0.007 (7 nM) | [10] |

| Coumarin-Artemisinin Hybrid (1a) | HepG2 (Liver) | 3.05 | [6] |

| Coumarin-Benzimidazole Hybrid (26d) | A549 (Lung) | 0.28 | [6] |

| C-3 Substituted Coumarin (12) | MCF-7 (Breast) | 1.0 | [7] |

| C-3 Substituted Coumarin (13) | MCF-7 (Breast) | 1.3 | [7] |

| Coumarin-Nucleobase Hybrid (9a) | HCT116 (Colon) | 24.19 | [5] |

| 3,7-Disubstituted Coumarin (7d) | AGS (Gastric) | GI50 value provided | [11] |

| 3-Substituted Coumarin (22) | HELA (Cervical) | 23.8 (µg/ml) | [8] |

| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) | Taq DNA Polymerase | 20.7 | [12] |

Visualization: PI3K/Akt Signaling Pathway

Many substituted coumarins exert their anticancer effects by modulating key cellular signaling pathways.[1] The PI3K/Akt pathway, crucial for cell survival and growth, is a common target.[4]

Application Note 2: Anti-inflammatory Activity Assessment

Coumarin derivatives have shown significant anti-inflammatory potential by inhibiting various pathways and mediators involved in the inflammatory process, such as nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15] They can modulate signaling pathways including NF-κB, MAPK, and JAK/STAT.[13][16]

Protocol 2.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes an in vitro assay to screen for the anti-inflammatory activity of coumarin compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][17]

Objective: To quantify the inhibitory effect of substituted coumarins on NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Substituted coumarin compounds

-

Complete growth medium (DMEM with 10% FBS)

-

LPS (from E. coli)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO2) standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the coumarin compounds for 1-2 hours.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature in the dark.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2.2: Inhibition of Protein Denaturation Assay

This is a simple, cost-effective method to screen for anti-inflammatory properties, as inflammation can cause protein denaturation.[18] The ability of a compound to prevent thermally-induced protein denaturation is a marker for its anti-inflammatory potential.

Objective: To evaluate the ability of coumarin compounds to inhibit protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA), 5% solution

-

Substituted coumarin compounds

-

Ibuprofen or Diclofenac Sodium (as a standard drug)

-

Phosphate-Buffered Saline (PBS, pH 6.4)

-

Water bath and Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS. Add the test coumarin compounds to achieve various final concentrations. A control consists of the BSA solution and PBS alone.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Turbidity Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Data Presentation: Anti-inflammatory Activity of Substituted Coumarins

| Compound/Derivative | Assay | Effect | IC50 / EC50 (µM) | Reference |

| Coumarin | PGE2 Inhibition (LPS-induced RAW264.7) | Inhibition | Not specified | [15] |

| Indonesian Cassia Extract | NO Inhibition (LPS-induced RAW264.7) | Inhibition | Not specified | [15] |

| Coumarin-Curcumin Hybrid (14b) | Cytotoxicity on LPS-Macrophage | Anti-inflammatory effect | EC50 = 5.32 | [14] |

| Coumarin Schiff Base (7) | Protein Denaturation | Inhibition | Higher than Ibuprofen | [18] |

| Coumarin Mannich Base (10) | Carrageenan-induced paw edema | Inhibition | In vivo data | [19] |

Visualization: NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. Coumarins have been shown to inhibit its activation, thereby reducing the expression of pro-inflammatory genes.[13][14]

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbino.com [jbino.com]

- 3. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 7. Synthesis, In vitro, and Docking Analysis of C-3 Substituted Coumarin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing Antimicrobial Activity of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals